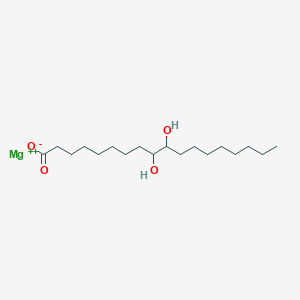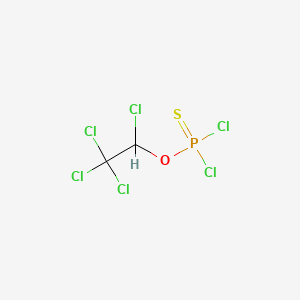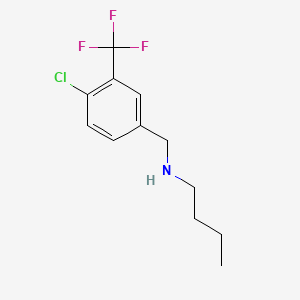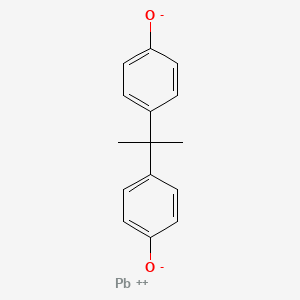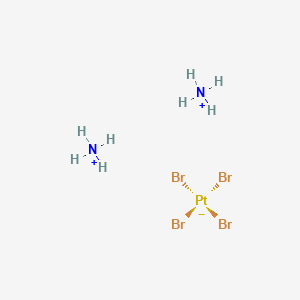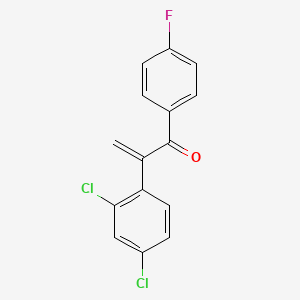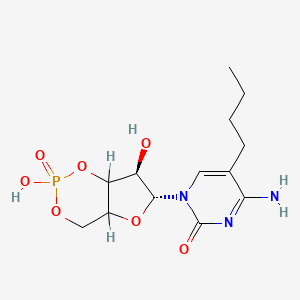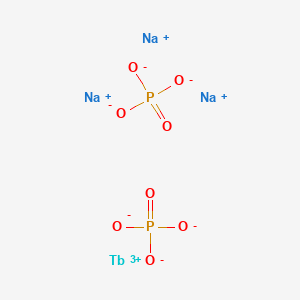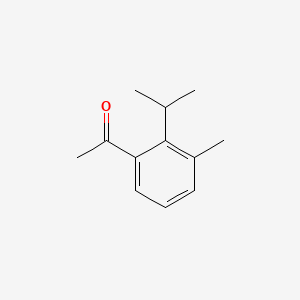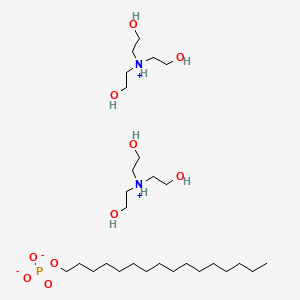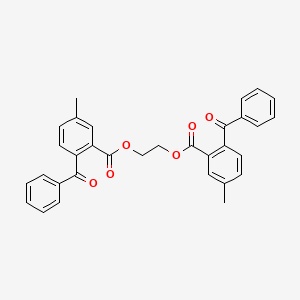
1,2-Ethylene 2-benzoyl-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethylene 2-benzoyl-5-methylbenzoate is an organic compound with the molecular formula C32H26O6 and a molecular weight of 506.55 g/mol . This compound is known for its unique structure, which includes both benzoyl and methylbenzoate groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethylene 2-benzoyl-5-methylbenzoate typically involves the esterification of 2-benzoyl-5-methylbenzoic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethylene 2-benzoyl-5-methylbenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoyl derivatives.
Applications De Recherche Scientifique
1,2-Ethylene 2-benzoyl-5-methylbenzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Ethylene 2-benzoyl-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethylene 2-benzoylbenzoate: Lacks the methyl group, which may affect its reactivity and biological activity.
1,2-Ethylene 2-methylbenzoate: Lacks the benzoyl group, resulting in different chemical properties and applications.
1,2-Ethylene 2-benzoyl-4-methylbenzoate: Similar structure but with a different position of the methyl group, leading to variations in reactivity and biological effects.
Uniqueness
1,2-Ethylene 2-benzoyl-5-methylbenzoate is unique due to the presence of both benzoyl and methylbenzoate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
85409-81-0 |
|---|---|
Formule moléculaire |
C32H26O6 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
2-(2-benzoyl-5-methylbenzoyl)oxyethyl 2-benzoyl-5-methylbenzoate |
InChI |
InChI=1S/C32H26O6/c1-21-13-15-25(29(33)23-9-5-3-6-10-23)27(19-21)31(35)37-17-18-38-32(36)28-20-22(2)14-16-26(28)30(34)24-11-7-4-8-12-24/h3-16,19-20H,17-18H2,1-2H3 |
Clé InChI |
BFJNXIGQAFHHBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOC(=O)C3=C(C=CC(=C3)C)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


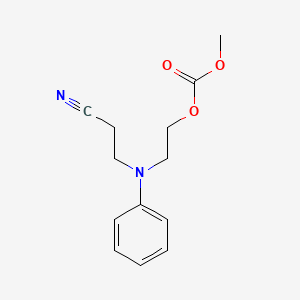
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


